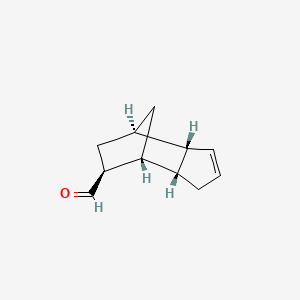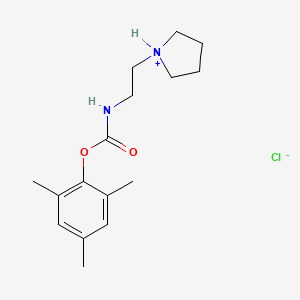
N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamic acid moiety, and a mesityl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride typically involves the reaction of 2-pyrrolidinylethylamine with mesityl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamic acid moiety to its corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
- N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride
- N-(2-Morpholinoethyl)carbamic acid, mesityl ester, hydrochloride
Comparison: N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs with piperidine or morpholine rings. These differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
属性
CAS 编号 |
77985-31-0 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC 名称 |
(2,4,6-trimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-10-13(2)15(14(3)11-12)20-16(19)17-6-9-18-7-4-5-8-18;/h10-11H,4-9H2,1-3H3,(H,17,19);1H |
InChI 键 |
AVUYLWAJJZJFLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCC2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


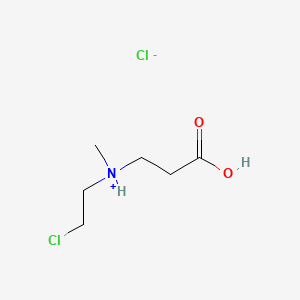
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
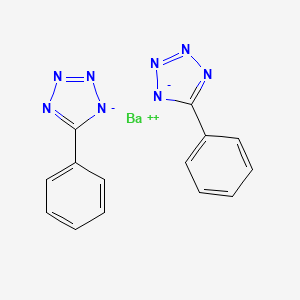
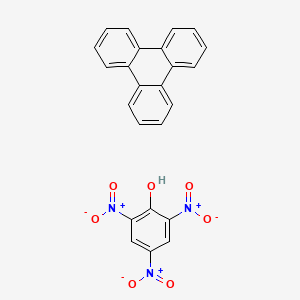
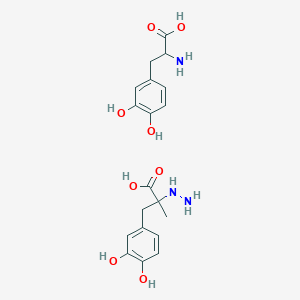
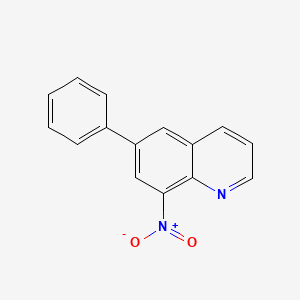

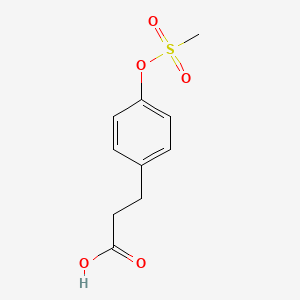
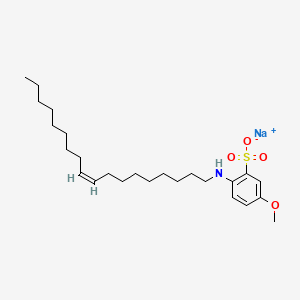
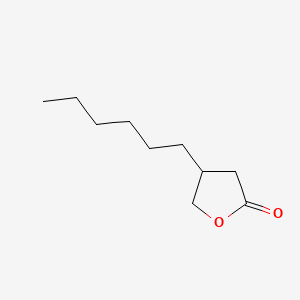
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)

